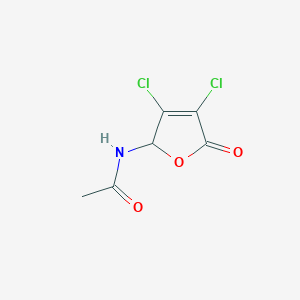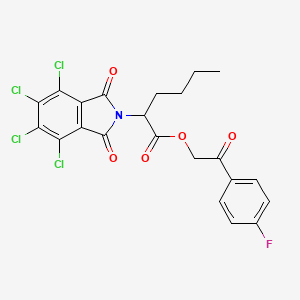![molecular formula C23H26N2O5 B12459231 2-methylpropyl 4-{[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B12459231.png)
2-methylpropyl 4-{[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methylpropyl 4-{[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoyl]amino}benzoate is a complex organic compound with a unique structure It is characterized by the presence of a 1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl group, which is a bicyclic structure containing a methanoisoindole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylpropyl 4-{[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoyl]amino}benzoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the methanoisoindole core: This step involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic methanoisoindole structure.
Attachment of the propanoyl group: The propanoyl group is introduced through an acylation reaction, often using reagents such as acyl chlorides or anhydrides.
Coupling with 4-aminobenzoic acid: The final step involves coupling the intermediate with 4-aminobenzoic acid to form the desired compound. This step may require the use of coupling agents such as EDCI or DCC to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-methylpropyl 4-{[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using alkyl halides or electrophilic substitution using electrophiles like acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
2-methylpropyl 4-{[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or as a ligand in binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex molecules.
作用機序
The mechanism of action of 2-methylpropyl 4-{[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-4-methylpentanoic acid
- 1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl trifluoromethanesulfonate
Uniqueness
2-methylpropyl 4-{[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoyl]amino}benzoate is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C23H26N2O5 |
|---|---|
分子量 |
410.5 g/mol |
IUPAC名 |
2-methylpropyl 4-[3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)propanoylamino]benzoate |
InChI |
InChI=1S/C23H26N2O5/c1-13(2)12-30-23(29)14-5-7-17(8-6-14)24-18(26)9-10-25-21(27)19-15-3-4-16(11-15)20(19)22(25)28/h3-8,13,15-16,19-20H,9-12H2,1-2H3,(H,24,26) |
InChIキー |
WKGMNKXVUQITCS-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)C3C4CC(C3C2=O)C=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-{[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]amino}-3-cyano-7-ethoxyquinolin-6-yl)-3-(1-methylpyrrolidin-2-yl)prop-2-enamide; bis(butenedioic acid)](/img/structure/B12459151.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B12459164.png)
![2-(4-heptylphenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]valinate](/img/structure/B12459168.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)alaninamide](/img/structure/B12459170.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)alaninamide](/img/structure/B12459174.png)
![N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-leucine](/img/structure/B12459176.png)


![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoate](/img/structure/B12459199.png)
![4-(Chloromethyl)-1'-{[4-(2-fluorophenyl)piperazin-1-YL]methyl}spiro[1,3-dioxolane-2,3'-indol]-2'-one](/img/structure/B12459200.png)
![3,3-Dimethyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one](/img/structure/B12459201.png)

![N-(3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)benzamide](/img/structure/B12459209.png)
![N,N'-[(2-phenylpyrimidine-4,6-diyl)dibenzene-4,1-diyl]bis[2-(3,4-dimethylphenoxy)acetamide]](/img/structure/B12459218.png)
